molecular formula C7H10O4S B2359786 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid CAS No. 2092286-66-1

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid

Cat. No. B2359786
CAS RN: 2092286-66-1
M. Wt: 190.21
InChI Key: AUUBVSVUCMPSKW-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid, also known as DITHIA, is a sulfur-containing heterocyclic compound. It is one of numerous organic compounds used in various fields of science, including medicinal chemistry, biochemistry, and material science .


Molecular Structure Analysis

The molecular formula of this compound is C7H10O4S . The InChI code is 1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9) .


Physical And Chemical Properties Analysis

This compound appears as a powder . The molecular weight is 190.22 . The storage temperature is 4 °C .

Scientific Research Applications

Synthesis and Chemical Structure

  • The compound has been used in the synthesis of amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids with potential applications in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
  • The compound has been used in the synthesis of 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, for determining absolute configurations of chiral spiro[3.3]heptane compounds (Murai et al., 2000).

Organic Synthesis and Applications

  • The compound has been involved in the Dzhemilev reaction to synthesize spiro[3.3]heptane and spiro[3.4]octanes, showing versatility in organic synthesis (D’yakonov, Finkelshtein, & Ibragimov, 2007).
  • It has been used in ketoreductase-catalyzed syntheses to access axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives, important for developing new chemical entities (O'Dowd et al., 2022).

Potential Pharmacological Applications

  • A Schiff base derived from a similar compound has been synthesized and studied for antibacterial and fungicidal activities, highlighting its potential in pharmaceutical research (Al-Masoudi, Mohammad, & Hama, 2015).

Safety and Hazards

The safety information signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUBVSVUCMPSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2092286-66-1
Record name 2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid
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